1,4-Benzenedimethanethiol

Description

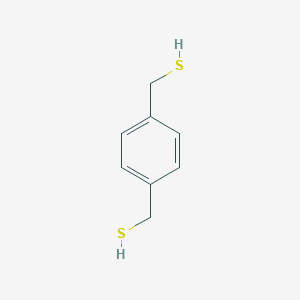

Structure

3D Structure

Properties

IUPAC Name |

[4-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPNRTQAOXLCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059313 | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-09-9 | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xylylenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene-α,α'-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLYLENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K48UBZ9IMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4-Benzenedimethanethiol from p-Xylene Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-Benzenedimethanethiol from p-xylene (B151628) dibromide. The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Overview of the Synthesis

The synthesis of this compound from p-xylene dibromide (α,α'-dibromo-p-xylene) is a two-step process. The first step involves the formation of a bis-thiouronium salt by reacting p-xylene dibromide with thiourea (B124793). The subsequent step is the hydrolysis of this intermediate under basic conditions to yield the desired dithiol. This method is a common and effective way to introduce thiol functionalities onto a molecule starting from an alkyl halide.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

-

p-Xylene dibromide (α,α'-dibromo-p-xylene)

-

Thiourea

-

Ethanol (B145695) (95%)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of S,S'-(1,4-Phenylenedimethylene)bis(isothiouronium) dibromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene dibromide (1 equivalent) in 95% ethanol.

-

Add thiourea (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux with stirring for approximately 3-4 hours. During this time, a white precipitate of the bis-thiouronium salt will form.

-

After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the S,S'-(1,4-Phenylenedimethylene)bis(isothiouronium) dibromide intermediate. The product is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Suspend the dried bis-thiouronium salt in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of sodium hydroxide (excess, typically 3-4 equivalents) in water to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours. The hydrolysis of the thiouronium salt to the thiol will occur.

-

After the reflux is complete, cool the reaction mixture to room temperature.

-

Acidify the cooled solution with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper. This will protonate the thiolate to the thiol.

-

The crude this compound may precipitate as a solid or an oil.

Work-up and Purification:

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization. A common solvent for recrystallization is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Data Presentation

This section summarizes the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Xylene dibromide | 1,4-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 145-147 | 245 |

| This compound | (4-(Mercaptomethyl)phenyl)methanethiol | C₈H₁₀S₂ | 170.30 | 42-45 | 156 @ 12 mmHg |

Table 2: NMR Data

| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| p-Xylene dibromide | 7.35 (s, 4H, Ar-H), 4.48 (s, 4H, CH₂Br) | 138.0, 129.5, 33.5 |

| This compound | 7.25 (s, 4H, Ar-H), 3.68 (d, J=7.7 Hz, 4H, CH₂SH), 1.69 (t, J=7.7 Hz, 2H, SH) | 138.5, 129.0, 28.5 |

Table 3: Reaction Parameters and Yield

| Step | Reaction | Reactants | Stoichiometry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiouronium Salt Formation | p-Xylene dibromide, Thiourea | 1 : 2.2 | 95% Ethanol | Reflux | 3-4 | >90 |

| 2 | Hydrolysis | S,S'-(1,4-Phenylenedimethylene)bis(isothiouronium) dibromide, NaOH | 1 : 3-4 | Water | Reflux | 2-3 | 70-85 |

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

p-Xylene dibromide is a lachrymator and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thiourea is a suspected carcinogen and should be handled with care. Avoid inhalation of dust and skin contact.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate PPE.

-

Diethyl ether is highly flammable. All operations involving diethyl ether should be performed away from ignition sources.

-

The reaction should be carried out in a well-ventilated area.

This technical guide provides a detailed and comprehensive protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively and safely produce this valuable chemical compound.

An In-depth Technical Guide to the Purification of 1,4-Benzenedimethanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary techniques for the purification of 1,4-Benzenedimethanethiol (also known as α,α'-dimercapto-p-xylene), a crucial reagent in various fields including nanoparticle synthesis, self-assembled monolayers, and as a scavenger in peptide synthesis. The selection of an appropriate purification method is critical to ensure the high purity required for these sensitive applications. The primary methods for purifying solid organic compounds, recrystallization and vacuum distillation, are both applicable to this compound, owing to its solid nature at room temperature and its relatively high boiling point.

Physicochemical Properties and Impurity Profile

A foundational understanding of the physical properties of this compound is essential for developing a purification strategy.

| Property | Value |

| Molecular Formula | C₈H₁₀S₂ |

| Molecular Weight | 170.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-46 °C |

| Boiling Point | 156 °C at 12 mmHg |

Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC)[1]. However, crude material from synthesis may contain various impurities, including:

-

Unreacted Starting Materials: Such as 1,4-bis(bromomethyl)benzene (B118104) and the sulfur source (e.g., thiourea).

-

Oxidation Products: The thiol groups are susceptible to oxidation, leading to the formation of the corresponding disulfide.

-

Solvent Residues: Residual solvents from the reaction and initial work-up.

Recommended Purification Techniques

Based on its physical properties, the two most effective methods for the purification of this compound are recrystallization and vacuum distillation.

Recrystallization

Recrystallization is a widely used technique for purifying solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, a non-polar solvent is expected to be effective.

Experimental Protocol: Recrystallization from Hexanes

This protocol is based on a reported procedure for the recrystallization of a product from a reaction mixture containing this compound[2].

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm hexanes to dissolve the solid completely. Gentle heating on a hot plate may be necessary. Avoid excessive boiling to prevent loss of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath and then in a freezer at -20 °C to induce maximum crystallization[2].

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Solvent Screening for Optimal Recrystallization

To optimize the recrystallization process, a solvent screen can be performed. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile |

| Hexanes | Non-polar | 69 | Low at RT, moderate when hot |

| Ethanol | Polar | 78 | Likely too soluble |

| Toluene | Non-polar | 111 | Potentially a good candidate |

| Water | Very Polar | 100 | Insoluble |

Vacuum Distillation

Given its high boiling point, vacuum distillation is an excellent method for purifying this compound, as it allows for distillation at a lower temperature, thus preventing thermal decomposition.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and use appropriate vacuum grease on all joints. A Claisen adapter is recommended to minimize bumping.

-

Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Distillation:

-

Begin stirring the sample.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached (e.g., ~12 mmHg), slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at approximately 156 °C. The head and tail fractions should be collected separately and may contain lower and higher boiling impurities, respectively.

-

-

Post-Distillation:

-

Allow the apparatus to cool to room temperature before releasing the vacuum.

-

The purified product will solidify in the receiving flask upon cooling.

-

Purity Analysis and Expected Yield

The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical data before and after purification will quantify the effectiveness of the chosen method.

Table of Typical Purity and Yields

| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Typical Yield |

| Recrystallization (Hexanes) | ~90-95% | >99% | 70-85% |

| Vacuum Distillation | ~90-95% | >99.5% | 60-80% |

Visualization of Experimental Workflows

Diagram of the Recrystallization Workflow

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

Diagram of the Vacuum Distillation Workflow

Caption: A procedural diagram illustrating the purification of this compound using vacuum distillation.

References

Spectroscopic Characterization of 1,4-Benzenedimethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 1,4-Benzenedimethanethiol, a versatile bifunctional linker molecule. The following sections detail the principles, experimental protocols, and data interpretation for the core spectroscopic techniques, ensuring a comprehensive understanding for researchers in various scientific fields.

Introduction

This compound, also known as α,α'-dimercapto-p-xylene, is a chemical compound with the formula C₆H₄(CH₂SH)₂. Its structure, featuring a central benzene (B151609) ring with two thiol-functionalized methyl groups at the para positions, makes it a valuable crosslinking agent and a key component in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold.[1] Accurate characterization of this molecule is paramount for its application in nanotechnology, materials science, and as a ligand in coordination chemistry. This guide focuses on the primary spectroscopic techniques employed for its structural elucidation and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 7.10 | s | Ar-H |

| 3.69 (approx.) | d | -CH₂- | ||

| 1.65 (approx.) | t | -SH | ||

| ¹³C NMR | CDCl₃ | 138.5 (approx.) | - | Ar-C -CH₂ |

| 129.0 (approx.) | - | Ar-C H | ||

| 28.5 (approx.) | - | -C H₂-SH |

Note: Approximate values are based on typical chemical shifts for similar functional groups and may vary slightly depending on experimental conditions.[2]

Table 2: Vibrational Spectroscopy Data (IR and Raman)

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | 2550-2600 | S-H stretch |

| 2850-3000 | C-H stretch (aliphatic and aromatic) | |

| 1400-1600 | C=C stretch (aromatic) | |

| Raman | 2572 (approx.) | S-H stretch |

| 1500-1600 | Aromatic ring vibrations | |

| 1180 (approx.) | C-S stretch |

Note: Raman and IR spectroscopy provide complementary information on the vibrational modes of the molecule.[3][4] The S-H stretching frequency is a key characteristic band for thiols.[5]

Table 3: Mass Spectrometry Data

| Technique | m/z Ratio | Assignment |

| Electron Ionization (EI) | 170.3 | Molecular Ion [M]⁺ |

| 137 | [M-SH]⁺ | |

| 104 | [M-2SH]⁺ or [C₈H₈]⁺ |

Note: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The sample should be free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Raman Spectroscopy

Objective: To obtain information on the vibrational modes of the molecule, which is complementary to IR spectroscopy. It is particularly useful for symmetric vibrations and S-H/S-S bonds.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid in a glass vial or pressed pellet. For Surface-Enhanced Raman Spectroscopy (SERS), a dilute solution of the compound is typically applied to a SERS-active substrate (e.g., gold or silver nanoparticles).[4][8]

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 633 nm or 785 nm) is used.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering.

-

The remaining Raman scattered light is dispersed by a grating and detected.

-

The spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

References

- 1. This compound 98 105-09-9 [sigmaaldrich.com]

- 2. This compound(105-09-9) 1H NMR spectrum [chemicalbook.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. researchdata.edu.au [researchdata.edu.au]

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 1,4-Benzenedimethanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,4-Benzenedimethanethiol. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and visual aids to facilitate understanding of the molecular structure and analytical workflow.

Introduction to this compound

This compound, also known as α,α'-dimercapto-p-xylene, is a dithiol compound with the chemical formula C₈H₁₀S₂. Its structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with methanethiol (B179389) (-CH₂SH) groups. This symmetrical arrangement of functional groups gives rise to a relatively simple yet informative ¹H NMR spectrum, making it an excellent model for understanding the spectral characteristics of aromatic thiols. The thiol functional groups are of significant interest in various chemical and pharmaceutical applications, including their use as cross-linking agents, in the formation of self-assembled monolayers, and as precursors in the synthesis of more complex molecules.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the methylene (B1212753) protons, and the thiol protons. Due to the molecule's symmetry, the four aromatic protons are chemically equivalent, as are the four methylene protons and the two thiol protons.

Quantitative ¹H NMR Data

The following table summarizes the key parameters of the ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz.

| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |

| 7.26 | 4H | Singlet | - | Aromatic (Ar-H ) |

| 3.71 | 4H | Doublet | ~7.5 Hz | Methylene (-CH ₂-SH) |

| 1.68 | 2H | Triplet | ~7.5 Hz | Thiol (-CH₂-SH ) |

Note: The coupling constant (J) is an estimated value based on typical vicinal coupling between methylene and thiol protons and may vary slightly under different experimental conditions.

Interpretation of the Spectrum

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically and magnetically equivalent due to the molecule's C₂ symmetry axis. Consequently, they do not couple with each other and appear as a single, sharp peak—a singlet—at approximately 7.26 ppm. The downfield chemical shift is characteristic of protons attached to an aromatic ring.

-

Methylene Protons (-CH₂-SH): The four protons of the two methylene groups are also chemically equivalent. These protons are adjacent to the thiol group, and their signal is split by the thiol proton. According to the n+1 rule, where n is the number of neighboring protons, the methylene signal appears as a doublet. The chemical shift at around 3.71 ppm is consistent with protons on a carbon atom attached to both an aromatic ring and a sulfur atom.

-

Thiol Protons (-CH₂-SH): The two thiol protons are chemically equivalent. Each thiol proton is coupled to the two adjacent methylene protons. Following the n+1 rule, the thiol proton signal is split into a triplet. The chemical shift of thiol protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. In this case, it appears at approximately 1.68 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (e.g., 30-45 degrees)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (e.g., 8-16, depending on sample concentration)

-

Spectral width (e.g., 0-10 ppm)

-

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values).

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its ¹H NMR spectrum analysis.

Unveiling the Electronic Landscape: A Technical Guide to Molecular Orbital Calculations for 1,4-Benzenedimethanethiol

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 1,4-Benzenedimethanethiol (also known as α,α'-p-xylenedithiol). This document is intended for researchers, scientists, and drug development professionals interested in the computational chemistry and electronic properties of this versatile dithiol molecule, which serves as a critical component in self-assembled monolayers (SAMs) and molecular electronics.

Introduction

This compound [C₆H₄(CH₂SH)₂] is a molecule of significant interest due to its ability to form well-ordered SAMs on metal surfaces, particularly gold and silver.[1] The orientation and electronic properties of these monolayers, which are crucial for their application in nanoscale devices, are governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the energy levels and spatial distribution of these orbitals is paramount for predicting and tuning the molecule's reactivity, conductivity, and interfacial behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[2] By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, including optimized geometries, orbital energies, and charge distributions, providing invaluable insights that complement experimental findings.

This guide will detail the standard computational protocols for performing molecular orbital calculations on this compound, present key quantitative data derived from these calculations, and visualize the logical workflow of such a computational study.

Theoretical and Computational Methodology

The molecular orbital calculations for this compound are typically performed using DFT. A common and well-validated approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional in conjunction with a Pople-style basis set, such as 6-31G*. This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.[3]

Experimental Protocol: A Standard Computational Approach

The following protocol outlines the typical steps for a DFT-based molecular orbital calculation of this compound:

-

Molecular Structure Input: The initial 3D coordinates of this compound are generated using a molecular builder. The CAS number for this compound is 105-09-9.

-

Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that the subsequent calculations are performed on the most stable structure. The B3LYP functional and the 6-31G* basis set are commonly employed for this task.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

-

Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is carried out to determine the electronic properties of the molecule. This calculation provides the energies of the molecular orbitals, including the HOMO and LUMO.

-

Population Analysis: A Mulliken population analysis is typically performed to calculate the partial atomic charges on each atom in the molecule. This provides insights into the charge distribution and potential reactive sites.

-

Orbital Visualization: The calculated HOMO and LUMO are visualized as 3D isosurfaces to understand their spatial distribution and identify regions of high electron density.

Quantitative Data and Analysis

The following tables summarize the key quantitative data obtained from molecular orbital calculations on this compound and its close structural analog, 1,4-benzenedithiol.

Table 1: Calculated Electronic Properties

| Property | Value | Method/Basis Set |

| HOMO Energy | -5.55 eV (for 1,4-benzenedithiol)[1] | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.22 eV (for 1,4-benzenedithiol)[1] | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap (ΔE) | 5.33 eV (for 1,4-benzenedithiol)[1] | DFT/B3LYP/6-31G(d) |

Note: The HOMO and LUMO energy values presented are for the structurally similar molecule 1,4-benzenedithiol, as specific values for this compound at this level of theory were not explicitly found in the surveyed literature. These values serve as a reasonable approximation due to the similar aromatic core and thiol functionalities.

Table 2: Optimized Geometric Parameters (Representative)

While a specific table of calculated bond lengths and angles for this compound was not found in the literature, DFT calculations are known to reproduce experimental geometries with good accuracy. The optimized structure is expected to be largely planar.

| Parameter | Expected Value (Å or °) | Significance |

| C-C (aromatic) Bond Length | ~1.40 Å | Indicates the aromatic character of the benzene (B151609) ring. |

| C-S Bond Length | ~1.85 Å | Reflects the covalent bond between carbon and sulfur. |

| S-H Bond Length | ~1.34 Å | Characteristic of a thiol group. |

| C-S-H Bond Angle | ~96° | Influences the orientation of the thiol group. |

Table 3: Mulliken Atomic Charges (Representative)

Specific Mulliken charges for this compound were not found in the surveyed literature. However, a Mulliken population analysis would be expected to show a negative partial charge on the electronegative sulfur atoms and positive partial charges on the hydrogen atoms of the thiol groups, indicating the polar nature of the S-H bond. The carbon atoms of the benzene ring would exhibit small negative charges, while the methylene (B1212753) carbons would have a slight positive character.

Visualizations

Logical Workflow for Molecular Orbital Calculation

Caption: A flowchart illustrating the key steps in a typical DFT-based molecular orbital calculation for this compound.

Frontier Molecular Orbital Interaction Diagram

References

Conformational Analysis of 1,4-Benzenedimethanethiol on Surfaces: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the surface science of 1,4-Benzenedimethanethiol.

This guide provides a comprehensive overview of the conformational analysis of this compound (BDMT) on various metallic surfaces, with a primary focus on gold (Au), and comparative insights on silver (Ag) and copper (Cu). Understanding the orientation and bonding of BDMT is crucial for its application in molecular electronics, sensing, and as a linker molecule in drug delivery systems.

Adsorption Conformations and Influencing Factors

This compound exhibits distinct conformational behaviors when adsorbed on metallic surfaces, primarily adopting two main configurations: a "lying-down" (parallel) and a "standing-up" (perpendicular) orientation relative to the surface plane.[1][2][3][4][5][6][7][8][9] The transition between these conformations is a dynamic process influenced by several key factors:

-

Surface Coverage: At low surface coverages, BDMT molecules tend to adsorb in a "lying-down" configuration, where both sulfur atoms can interact with the substrate.[8][9] As the molecular density on the surface increases, steric hindrance promotes a transition to a more ordered "standing-up" phase, where only one sulfur atom binds to the surface, and the benzene (B151609) ring is oriented away from the substrate.[8][9]

-

Substrate: The nature of the metallic substrate plays a critical role in determining the preferred conformation. On gold surfaces, a transition from a "lying-down" to a "standing-up" phase is commonly observed with increasing coverage.[8][9] In contrast, on silver, BDMT has been reported to adsorb in a "flat" or "lying-down" geometry, with both thiol groups deprotonating and binding to the surface.[3][4][5] Studies on copper also indicate the formation of a standing-up monolayer at high exposures.[6][7]

-

Temperature: Temperature can influence the kinetics of self-assembly and the final molecular arrangement. The formation of well-organized, "standing-up" monolayers on gold has been shown to be favorable at elevated temperatures (e.g., 60°C) under controlled conditions.[1][2] Lowering the temperature can enhance the sticking coefficient but may also lead to the formation of multilayers.[6][7]

-

Solvent: The choice of solvent for solution-phase deposition can impact the quality of the resulting self-assembled monolayer (SAM). Both polar (e.g., ethanol) and non-polar (e.g., n-hexane) solvents have been used, with the final conformation being largely dictated by the molecule-molecule and molecule-substrate interactions.[1]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. edocs.tib.eu [edocs.tib.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. diva-portal.org [diva-portal.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pradeepresearch.org [pradeepresearch.org]

- 9. Self-assembly of this compound self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1,4-Benzenedimethanethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Benzenedimethanethiol, a key building block in various fields including materials science and drug discovery. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility predictions based on the compound's structure and general principles of thiol chemistry. It also includes a detailed experimental protocol for determining qualitative solubility and a logical workflow for this process.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a nonpolar benzene (B151609) ring and two thiol (-SH) functional groups. While the thiol groups introduce a degree of polarity, the overall character of the molecule is largely nonpolar. Dithiols, in general, exhibit properties similar to monothiols in terms of solubility, being typically soluble in organic solvents and having low solubility in water.[1]

Qualitative Solubility Data

Based on these principles, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that this information is predictive and should be confirmed by experimental testing for specific applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene | Soluble | The nonpolar nature of these solvents aligns well with the nonpolar benzene ring of this compound, facilitating dissolution. The formation of self-assembled monolayers in n-hexane solution is an indicator of its solubility in nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | These solvents have a moderate polarity and can interact with both the nonpolar and weakly polar parts of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The ability of these solvents to form strong hydrogen bonds with themselves makes it more difficult for the less polar this compound to dissolve. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble (in Water); Likely Soluble (in DMSO, DMF) | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this largely nonpolar compound. However, highly polar aprotic solvents like DMSO and DMF are often capable of dissolving a wide range of organic compounds. |

Experimental Protocol: Qualitative Solubility Determination

The following is a detailed methodology for determining the qualitative solubility of this compound in an organic solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Procedure:

-

Sample Preparation: Into a clean, dry test tube, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add the selected organic solvent to the test tube in small increments, starting with 0.5 mL.

-

Mixing: After each addition of solvent, cap the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: After mixing, visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A small amount of the solid dissolves, but a significant portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, continue to add the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition and observing the outcome.

-

Recording Results: Record the solubility of this compound in each solvent as soluble, sparingly soluble, or insoluble.

Safety Precautions:

-

Always work in a well-ventilated area, such as a fume hood.

-

Wear appropriate personal protective equipment to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use to be aware of all potential hazards.

Logical Workflow for Solubility Determination

The process of determining the qualitative solubility of an organic compound can be represented by a logical workflow. The following diagram illustrates the decision-making process based on the experimental observations.

References

Theoretical Modeling of 1,4-Benzenedimethanethiol Adsorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenedimethanethiol (BDMT) is a key molecule in the field of molecular electronics and self-assembled monolayers (SAMs). Its ability to form robust linkages with metal surfaces through its thiol groups makes it an ideal candidate for creating well-defined molecular junctions and functionalized surfaces. Understanding the fundamental principles of BDMT adsorption on various substrates is crucial for the rational design of novel electronic devices, sensors, and biocompatible interfaces. This technical guide provides a comprehensive overview of the theoretical modeling of BDMT adsorption, supplemented with experimental data and detailed protocols.

Theoretical approaches, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the geometric and electronic structures of BDMT on surfaces such as gold, silver, and copper.[1][2][3][4][5] These computational models, in conjunction with experimental techniques like X-ray Photoelectron Spectroscopy (XPS), Scanning Tunneling Microscopy (STM), and Surface-Enhanced Raman Spectroscopy (SERS), offer a powerful toolkit for characterizing the intricate molecule-substrate interactions.[1][6][7][8][9][10][11][12][13][14][15][16]

Theoretical Modeling Workflow

The theoretical investigation of BDMT adsorption typically follows a structured workflow, beginning with the definition of the system and culminating in the analysis of its electronic and structural properties.

Caption: A logical workflow for the theoretical modeling of this compound (BDMT) adsorption on a substrate.

Adsorption Properties of this compound

The adsorption behavior of BDMT is highly dependent on the nature of the substrate, the solvent used for deposition, and the surface coverage. Theoretical calculations and experimental observations have revealed distinct adsorption geometries and bonding characteristics on different noble metals.

Table 1: Summary of Adsorption Characteristics of this compound on Various Substrates

| Substrate | Adsorption Geometry | Bonding Nature | Key Findings | References |

| Gold (Au(111)) | At low coverage, molecules tend to lie flat. With increasing coverage, they adopt a more upright orientation. | Primarily monothiolate, with one sulfur atom bonded to the gold surface and the other thiol group pointing away from the surface. | The final orientation is a result of the interplay between molecule-substrate and intermolecular interactions. The methylene (B1212753) groups provide conformational flexibility. | [1][9][10][12][17] |

| Silver (Ag(111)) | Tends to form a monolayer with a flat orientation. | Dithiolate, with both sulfur atoms of the molecule bonding to the silver surface. | The interaction with silver appears to favor the bonding of both thiol groups, leading to a more planar arrangement. | [10][11][18][19] |

| Copper (Cu) | Adsorption occurs via Cu-S bond formation. On copper oxide surfaces, the thiol can reduce the oxide. | Forms a disulfide linkage with surface sulfur atoms on copper sulfide. | The reactivity of the copper surface plays a significant role in the adsorption process. | [3][6][13][20] |

| Silicon (Si(111)-7x7) | Adsorbs in a bridging structure across two adjacent silicon adatoms. | Dissociative adsorption where the sulfur bonds to an electrophilic adatom and the hydrogen bonds to a neighboring nucleophilic restatom. | The reactive nature of the silicon surface dictates a different adsorption mechanism compared to noble metals. | [8] |

Electronic Transport Properties

BDMT is a prototypical molecule for studying charge transport in molecular junctions. The conductance of a single-molecule junction is highly sensitive to the nature of the molecule-electrode contact and the conformation of the molecule.

Table 2: Electronic Transport Characteristics of this compound Junctions

| Junction Configuration | Conductance (G₀) | Key Findings | References |

| Monomer BDT Junction | ~10⁻⁴ to ~0.5 | Conductance can vary significantly depending on the junction conformation and the Au-S bonding configuration. | [7][21] |

| Dimer BDT Junction (Disulfide Bridge) | 6.14 x 10⁻⁶ | The non-conjugated S-S bond localizes electron distribution, leading to significantly lower conductance compared to the monomer. | [7] |

Experimental Protocols

A variety of surface-sensitive experimental techniques are employed to characterize the formation and properties of BDMT self-assembled monolayers.

Experimental Workflow for SAM Characterization

Caption: A typical experimental workflow for the preparation and characterization of this compound (BDMT) self-assembled monolayers (SAMs).

Detailed Methodologies

1. Self-Assembled Monolayer (SAM) Preparation

-

Solution Phase Deposition: This is the most common method for preparing BDMT SAMs.[1]

-

Substrate: A clean, atomically flat substrate (e.g., Au(111) on mica or silicon) is used. The substrate is typically cleaned by cycles of sputtering with Ar+ ions and annealing in an ultra-high vacuum (UHV) chamber.[18]

-

Solution: A dilute solution of BDMT (typically 1-10 mM) is prepared in a suitable solvent such as ethanol, methanol, or n-hexane.[9]

-

Immersion: The substrate is immersed in the BDMT solution for a controlled period, ranging from minutes to several hours, to allow for the self-assembly of the monolayer.

-

Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen).

-

-

Vapor Phase Deposition: This method is performed under UHV conditions and offers greater control over the deposition process.[1][17]

-

Substrate: A clean substrate is placed in a UHV chamber.

-

Dosing: BDMT is introduced into the chamber as a vapor from a heated crucible. The exposure is typically measured in Langmuirs (1 L = 10⁻⁶ Torr·s).[8]

-

Temperature Control: The substrate temperature can be controlled during deposition to influence the kinetics of adsorption and the final film structure.[18][19]

-

2. X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS is used to determine the elemental composition of the surface and the chemical states of the elements.

-

Instrumentation: Performed in a UHV chamber equipped with an X-ray source (e.g., Al Kα or synchrotron radiation) and an electron energy analyzer.[9][17]

-

Data Acquisition: Core-level spectra of relevant elements (e.g., S 2p, C 1s, and the substrate core levels like Au 4f) are acquired. The binding energy of the photoemitted electrons provides information about the chemical environment of the atoms. For instance, the S 2p spectrum can distinguish between bound thiolates and unbound thiol groups.[17]

3. Scanning Tunneling Microscopy (STM)

-

Principle: STM provides real-space images of the surface with atomic or molecular resolution, revealing the packing and ordering of the adsorbed molecules.

-

Instrumentation: A sharp metallic tip is brought into close proximity to the conductive sample surface. A bias voltage is applied, and the resulting tunneling current is measured.[8][15]

-

Imaging: STM images can reveal the arrangement of BDMT molecules on the surface, including the formation of ordered domains and the presence of defects.[15][16]

4. Surface-Enhanced Raman Spectroscopy (SERS)

-

Principle: SERS is a highly sensitive vibrational spectroscopy technique that can provide information about the chemical structure and orientation of molecules adsorbed on nanostructured metal surfaces.

-

Substrate: SERS-active substrates, such as colloidal gold or silver nanoparticles or roughened metal surfaces, are used to enhance the Raman signal.[10][12]

-

Data Acquisition: A laser is used to excite the sample, and the scattered light is collected and analyzed. The appearance or disappearance of specific vibrational modes (e.g., the S-H stretch) can indicate whether the thiol groups have bonded to the surface.[2][12]

Conclusion

The theoretical modeling of this compound adsorption, in strong synergy with advanced experimental techniques, has provided profound insights into the fundamental aspects of molecule-surface interactions. This knowledge is instrumental for the continued development of molecular electronics, enabling the design of molecular-scale devices with tailored electronic properties. The detailed understanding of adsorption geometries, bonding mechanisms, and charge transport characteristics of BDMT on various substrates paves the way for the fabrication of more complex and functional molecular architectures. Future research will likely focus on more complex systems, including the influence of environmental factors and the integration of BDMT-based components into functional devices.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Self-assembled dynamics of silver nanoparticles and self-assembled dynamics of 1,4-benzenedithiol adsorbed on silver nanoparticles: Surface-enhanced Raman scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-principles investigation of methanethiol adsorption and dissociation mechanisms on the high-Miller-index vicinal surface Cu(4 1 0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - DFT Study of Gold SurfacesâLigand Interactions: Alkanethiols versus Halides - American Chemical Society - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. entech.skku.ac.kr [entech.skku.ac.kr]

- 9. researchgate.net [researchgate.net]

- 10. Adsorption of 1,4-Benzenedithiol on Gold and Silver Surfaces: Surface-Enhanced Raman Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 19. Growth of this compound Films on Au, Ag, and Cu: Effect of Surface Temperature on the Adsorption Kinetics and on the Single versus Multilayer Formation [nuclea.cnea.gob.ar]

- 20. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 21. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols: 1,4-Benzenedimethanethiol for Self-Assembled Monolayers on Gold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organic molecules on solid substrates offer a versatile platform for tailoring surface properties at the molecular level. Among the various molecules utilized for SAM formation, 1,4-Benzenedimethanethiol (BDMT) has garnered significant interest due to its bifunctional nature, enabling the creation of robust, organized monolayers on gold surfaces with a terminal thiol group available for further functionalization. This attribute makes BDMT an ideal candidate for a wide range of applications, including biosensors, molecular electronics, and platforms for nanoparticle immobilization.

These application notes provide a comprehensive overview of the preparation, characterization, and application of BDMT SAMs on gold substrates. Detailed experimental protocols are provided to guide researchers in fabricating high-quality BDMT monolayers and leveraging them for innovative research and development.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₄(CH₂SH)₂ | |

| Molecular Weight | 170.30 g/mol | |

| Melting Point | 45-46 °C | |

| Boiling Point | 156 °C at 12 mmHg | |

| Appearance | White crystalline solid |

Table 2: Characterization Data for BDMT SAMs on Gold

| Parameter | Value/Range | Technique(s) | Notes |

| Monolayer Thickness | ~0.8 - 1.0 nm | Spectroscopic Ellipsometry (SE) | For a "standing-up" monolayer.[1][2] |

| Molecular Orientation | "Standing-up" or "Lying-down" | RAIRS, XPS, NEXAFS | "Standing-up" orientation with one thiol bound to gold and the other exposed is achievable under specific conditions.[1][2] |

| Water Contact Angle | Varies with surface coverage and orientation | Contact Angle Goniometry | A well-formed, "standing-up" monolayer with exposed thiol groups is expected to be moderately hydrophobic. |

| Electrochemical Properties | - | Electrochemical Impedance Spectroscopy (EIS) | The charge transfer resistance (Rct) is expected to be significant, indicating a barrier to electron transfer. Specific values for BDMT are not readily available in the literature, but are expected to be comparable to other short-chain aromatic thiols. |

| Surface Morphology | Formation of ordered domains | Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM) | At low coverages, BDMT can form striped phases. High-quality, well-ordered monolayers can be achieved. |

Experimental Protocols

Protocol 1: Preparation of "Standing-Up" this compound SAMs on Gold

This protocol details the formation of a well-ordered BDMT SAM with the molecules oriented perpendicular to the gold surface, exposing a terminal thiol group.

1. Gold Substrate Preparation:

-

Cleaning:

-

Immerse the gold substrate in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling Piranha solution.

-

Rinse the substrate thoroughly with deionized (DI) water.

-

Rinse with absolute ethanol.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

Alternatively, for a less aggressive cleaning, use an RCA SC-1 solution (5:1:1 mixture of DI water, 27% ammonium (B1175870) hydroxide, and 30% hydrogen peroxide) heated to 75-80°C for 10-15 minutes, followed by rinsing with DI water and ethanol, and drying with nitrogen. A UV/Ozone cleaner can also be used for 10-20 minutes.

-

2. SAM Formation:

-

Prepare a 1 mM solution of this compound in n-hexane.

-

Degas the solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

-

Completely immerse the freshly cleaned and dried gold substrate in the BDMT solution in a sealed container.

-

Incubate the substrate in the solution at 60°C for 30 minutes in the absence of ambient light.[1][2]

-

After incubation, remove the substrate from the solution and rinse it thoroughly with fresh n-hexane to remove non-specifically adsorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

3. Storage:

-

Store the BDMT-modified gold substrate in a clean, dry, and inert atmosphere (e.g., a desiccator or nitrogen-filled container) to prevent oxidation and contamination of the terminal thiol groups.

Protocol 2: Characterization of BDMT SAMs

1. Reflection-Absorption Infrared Spectroscopy (RAIRS):

-

Acquire a background spectrum of a clean, bare gold substrate.

-

Mount the BDMT-modified gold substrate in the RAIRS accessory.

-

Acquire the sample spectrum.

-

The presence of a "standing-up" orientation can be confirmed by the observation of vibrational modes associated with the aromatic ring and the C-S bond, while the S-H stretching mode of the surface-bound thiol will be absent.

2. X-ray Photoelectron Spectroscopy (XPS):

-

Mount the BDMT-modified gold substrate in the XPS analysis chamber.

-

Acquire a survey spectrum to identify the elemental composition of the surface.

-

Acquire high-resolution spectra of the S 2p, C 1s, and Au 4f regions.

-

The S 2p spectrum of a "standing-up" BDMT monolayer will show two distinct components: one at a lower binding energy corresponding to the thiolate bond with gold, and another at a higher binding energy corresponding to the free terminal thiol group.

3. Spectroscopic Ellipsometry (SE):

-

Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate.

-

Measure the ellipsometric parameters of the BDMT-modified gold substrate.

-

Model the data using a suitable optical model (e.g., a Cauchy layer on a gold substrate) to determine the thickness of the BDMT monolayer. A thickness of approximately 0.8-1.0 nm is consistent with a "standing-up" orientation.[1][2]

4. Atomic Force Microscopy (AFM):

-

Image the topography of the BDMT-modified gold surface in tapping mode or contact mode.

-

Observe the surface morphology, including the presence of ordered domains, terraces, and any defects in the monolayer.

Application Notes

Application 1: Heavy Metal Ion Biosensor

The terminal thiol groups of a "standing-up" BDMT SAM provide an excellent platform for the immobilization of biorecognition elements or for direct interaction with analytes. This example outlines a protocol for a simple electrochemical biosensor for the detection of heavy metal ions.

Protocol:

-

Fabricate the BDMT-modified Gold Electrode: Follow Protocol 1 to prepare a BDMT SAM on a gold electrode.

-

Electrochemical Measurement Setup:

-

Use a three-electrode electrochemical cell containing the BDMT-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

The electrolyte can be a suitable buffer solution (e.g., phosphate-buffered saline, PBS) containing a redox probe such as [Fe(CN)₆]³⁻/⁴⁻.

-

-

Electrochemical Impedance Spectroscopy (EIS) Measurement:

-

Record the impedance spectrum of the BDMT-modified electrode in the electrolyte before the addition of heavy metal ions. The spectrum will typically show a large semicircle, indicating a high charge transfer resistance (Rct).

-

Introduce a solution containing heavy metal ions (e.g., Hg²⁺, Cd²⁺, Pb²⁺) into the electrochemical cell.

-

Record the impedance spectrum again after a short incubation period.

-

-

Data Analysis:

-

The binding of heavy metal ions to the terminal thiol groups of the BDMT SAM will alter the interfacial properties of the electrode, leading to a change in the charge transfer resistance.

-

A decrease in Rct upon the addition of heavy metal ions can be correlated to the concentration of the metal ions in the solution, forming the basis of the sensor response.

-

Application 2: Molecular Junctions for Molecular Electronics

The ability of BDMT to bridge two electrodes makes it a key molecule in the field of molecular electronics. This protocol outlines a general procedure for creating and characterizing a single-molecule junction using the STM break-junction technique.

Protocol:

-

Prepare the BDMT Solution: Prepare a dilute solution (e.g., 0.1 mM) of BDMT in a suitable solvent like 1,2,4-trichlorobenzene.

-

STM Break-Junction Measurement:

-

Introduce the BDMT solution into the STM liquid cell containing a gold substrate and a gold STM tip.

-

Repeatedly drive the STM tip into and out of contact with the gold substrate.

-

During the withdrawal of the tip, a gold nanoconstriction is formed and eventually breaks. In the presence of BDMT molecules, a single molecule can bridge the gap between the tip and the substrate, forming a molecular junction.

-

Measure the conductance of the junction as the tip is pulled away from the substrate.

-

-

Data Analysis:

-

Plot a histogram of the measured conductance values from thousands of individual break-junction events.

-

The histogram will typically show a peak at a specific conductance value, which corresponds to the conductance of a single BDMT molecule.

-

Mandatory Visualizations

Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Caption: Experimental workflow for the characterization of BDMT SAMs on gold.

Caption: Signaling pathway for a BDMT SAM-based heavy metal ion biosensor.

Caption: Logical workflow of the STM break-junction technique for single-molecule conductance measurements.

References

Application Notes and Protocols for the Formation of 1,4-Benzenedimethanethiol Monolayers on Silver Surfaces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of self-assembled monolayers (SAMs) of 1,4-Benzenedimethanethiol (BDMT) on silver surfaces. This technology is pivotal for applications ranging from biosensing and molecular electronics to drug delivery platforms.

Introduction

Self-assembled monolayers offer a robust and straightforward method for modifying surface properties at the molecular level. This compound is a particularly interesting molecule for surface functionalization due to its two thiol groups, which can interact with metal surfaces. On silver, BDMT forms a stable monolayer where the molecule lies flat on the surface. This orientation is a result of the dissociative adsorption of both thiol groups, leading to the formation of two sulfur-silver bonds.[1][2][3] This flat arrangement provides a well-defined organic surface with exposed benzene (B151609) rings, which can be further functionalized for specific applications.

Quantitative Data Summary

Table 1: Contact Angle Measurements

| Thiol Compound | Substrate | Solvent | Contact Angle (θ) |

| This compound | Silver | Ethanol (B145695) | Not available in searched literature |

| Benzenethiol | Silver | Not Specified | ~75°[4] |

| Pentafluorobenzenethiol | Silver | Not Specified | ~80°[4] |

| 4-Methylbenzenethiol | Silver | Not Specified | Not available in searched literature |

Table 2: Monolayer Thickness

| Thiol Compound | Substrate | Measurement Technique | Monolayer Thickness |

| This compound | Silver | Ellipsometry | Not available in searched literature |

| Alkanethiols (C10) | Silver | Ellipsometry | ~1.3 nm |

| Alkanethiols (C16) | Silver | Ellipsometry | ~2.1 nm |

Table 3: Surface Roughness

| Surface | Measurement Technique | RMS Roughness (Rq) |

| Bare Silver Substrate | AFM | ~1-3 nm [5] |

| BDMT Monolayer on Silver | AFM | Not available in searched literature |

Table 4: X-ray Photoelectron Spectroscopy (XPS) Data

| Element | Core Level | Binding Energy (eV) on Silver with Thiol Monolayers |

| S (Thiolate) | 2p | ~162.0 eV |

| C | 1s | ~285.0 eV |

| Ag | 3d | ~368.3 eV |

Note: The binding energies can vary slightly depending on the specific experimental setup and the chemical environment.

Experimental Protocols

This section provides detailed protocols for the formation and characterization of BDMT monolayers on silver surfaces.

Materials and Reagents

-

This compound (BDMT)

-

Absolute Ethanol (ACS grade or higher)

-

Silver-coated substrates (e.g., silver-coated glass slides or silicon wafers)

-

Deionized water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

Protocol for Forming BDMT Monolayers on Silver

This protocol is adapted from standard procedures for forming alkanethiol SAMs on silver.

Step 1: Substrate Preparation

-

Clean the silver substrates by sonicating them in absolute ethanol for 15 minutes.

-

Rinse the substrates thoroughly with deionized water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For optimal results, the substrates can be further cleaned using a plasma cleaner or UV-ozone treatment immediately before use to remove any organic contaminants.

Step 2: Preparation of BDMT Solution

-

Prepare a 1 mM solution of BDMT in absolute ethanol. Ensure the BDMT is fully dissolved.

-

Degas the solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can oxidize the silver surface.

Step 3: Self-Assembled Monolayer Formation

-

Immediately immerse the cleaned and dried silver substrates into the BDMT solution.

-

Leave the substrates immersed for at least 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. The long immersion time ensures the formation of a well-ordered monolayer.

Step 4: Rinsing and Drying

-

After immersion, carefully remove the substrates from the BDMT solution.

-

Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment, preferably under vacuum or in a desiccator, until characterization.

Characterization Methods

Contact Angle Goniometry

-

Purpose: To assess the hydrophobicity/hydrophilicity of the surface and confirm the presence of the organic monolayer.

-

Methodology:

-

Place a droplet of deionized water (typically 1-5 µL) onto the surface of the BDMT-modified silver substrate.

-

Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

-

Perform measurements at multiple locations on the surface to ensure uniformity.

-

Ellipsometry

-

Purpose: To measure the thickness of the formed monolayer.

-

Methodology:

-

Measure the polarization change of light reflected from the bare silver substrate to establish a baseline.

-

Measure the polarization change of light reflected from the BDMT-modified silver substrate.

-

Model the system as a layered structure (substrate/monolayer/air) and fit the experimental data to determine the thickness of the monolayer. A refractive index of ~1.5 is typically assumed for organic monolayers.

-

Atomic Force Microscopy (AFM)

-

Purpose: To visualize the surface morphology and measure the surface roughness.

-

Methodology:

-

Operate the AFM in tapping mode to minimize damage to the monolayer.

-

Scan a representative area of the bare silver substrate to determine its initial roughness.

-

Scan a representative area of the BDMT-modified surface.

-

Analyze the images to assess the uniformity of the monolayer and calculate the root-mean-square (RMS) roughness.

-

X-ray Photoelectron Spectroscopy (XPS)

-

Purpose: To determine the elemental composition and chemical state of the surface.

-

Methodology:

-

Acquire a survey spectrum of the BDMT-modified surface to identify the elements present.

-

Acquire high-resolution spectra for the S 2p, C 1s, and Ag 3d regions.

-

The presence of a peak around 162 eV in the S 2p spectrum confirms the formation of a silver-thiolate bond.

-

Visualizations

Caption: Experimental workflow for forming and characterizing BDMT monolayers.

Caption: Relationship between surface properties and characterization techniques.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. Self-assembled monolayers of this compound on polycrystalline silver and gold films: an investigation of structure, stability, dynamics, and reactivity - Publications of the IAS Fellows [repository.ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Single-Molecule Junctions Using 1,4-Benzenedimethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule electronics offers a unique platform to investigate charge transport at the ultimate limit of miniaturization. 1,4-Benzenedimethanethiol (BDMT) is a key molecule in this field, serving as a model system for understanding the relationship between molecular structure and electrical conductance. Its two thiol (-SH) groups act as anchor points, forming robust covalent bonds with gold electrodes to create a stable metal-molecule-metal junction. These application notes provide a comprehensive overview of the use of BDMT in single-molecule junctions, including detailed experimental protocols, quantitative conductance data, and visual workflows to guide researchers in this cutting-edge area of nanoscience.

Quantitative Data Presentation

The electrical conductance of a single BDMT molecule junction has been characterized by various research groups using different techniques. The conductance is typically reported in units of the conductance quantum, G₀ (where G₀ = 2e²/h ≈ 77.48 µS). The table below summarizes the reported conductance values for single BDMT junctions.

| Conductance (G/G₀) | Experimental Technique | Reference |

| 0.0006 | Scanning Tunneling Microscope - Break Junction (STM-BJ) | [1][2] |

| ~0.0006 | Not specified | [3] |

Note: The conductance of single-molecule junctions can exhibit variations due to differences in the precise binding geometry of the molecule to the electrodes, the local environment, and the measurement setup.[1][2]

Experimental Protocols

The formation and measurement of single-molecule junctions with BDMT are primarily achieved through two powerful techniques: the Scanning Tunneling Microscope Break Junction (STM-BJ) and the Mechanically Controllable Break Junction (MCBJ).

Protocol 1: Single-Molecule Junction Formation and Measurement using STM-BJ

The STM-BJ technique involves repeatedly forming and breaking a contact between a gold STM tip and a gold substrate in a solution containing the target molecule.[4][5]

1. Substrate and Tip Preparation:

-